molecular formula C16H27N5 B11737740 {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11737740
M. Wt: 289.42 g/mol
InChI Key: PTOAPXUQIGDQPD-UHFFFAOYSA-N
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Description

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and isopropyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Substitution Reactions: The pyrazole rings are then subjected to substitution reactions to introduce the methyl and isopropyl groups. This can be achieved using alkyl halides in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of the two substituted pyrazole rings through a nucleophilic substitution reaction using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the pyrazole rings into pyrazolines, which are saturated analogs of pyrazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or isopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Alkyl halides and bases like sodium hydride or potassium carbonate are typically employed.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of pyrazolines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

The compound’s potential therapeutic properties are being investigated, including its use as an anti-inflammatory or anticancer agent. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of two pyrazole rings. This structure imparts unique chemical and biological properties, distinguishing it from other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C16H27N5

Molecular Weight

289.42 g/mol

IUPAC Name

1-(2-methyl-5-propan-2-ylpyrazol-3-yl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C16H27N5/c1-12(2)10-21-11-14(8-18-21)7-17-9-15-6-16(13(3)4)19-20(15)5/h6,8,11-13,17H,7,9-10H2,1-5H3

InChI Key

PTOAPXUQIGDQPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CC(=NN2C)C(C)C

Origin of Product

United States

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